molecular formula C19H21NO3 B8046760 9H-fluoren-9-ylmethyl N-hydroxy-N-(2-methylpropyl)carbamate

9H-fluoren-9-ylmethyl N-hydroxy-N-(2-methylpropyl)carbamate

Cat. No.: B8046760
M. Wt: 311.4 g/mol
InChI Key: ZDUUNKVVLDCTTC-UHFFFAOYSA-N
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Description

9H-fluoren-9-ylmethyl N-hydroxy-N-(2-methylpropyl)carbamate: is a synthetic organic compound characterized by its unique structure, which includes a fluorenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-hydroxy-N-(2-methylpropyl)carbamate typically involves the following steps:

    Formation of the Fluorenylmethyl Group: The fluorenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where fluorene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carbamate Formation: The fluorenylmethyl group is then reacted with an isocyanate derivative to form the carbamate linkage. This step often requires the use of a base such as triethylamine to neutralize the by-products and drive the reaction to completion.

    Hydroxylation: The final step involves the introduction of the hydroxy group. This can be achieved through a hydroxylation reaction using a suitable oxidizing agent like hydrogen peroxide or a peracid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of carbonyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Amines.

    Substitution: Various substituted fluorenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 9H-fluoren-9-ylmethyl N-hydroxy-N-(2-methylpropyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity, particularly those involved in carbamate metabolism. Its ability to form stable carbamate linkages makes it useful in the design of enzyme inhibitors.

Medicine

In medicine, derivatives of this compound are explored for their potential as therapeutic agents. The carbamate group is known for its ability to inhibit certain enzymes, making these compounds candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of polymers and coatings. Its stability and reactivity make it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism by which 9H-fluoren-9-ylmethyl N-hydroxy-N-(2-methylpropyl)carbamate exerts its effects involves the interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    9H-fluoren-9-ylmethyl N-hydroxy-N-(2-methylpropyl)carbamate: shares similarities with other fluorenylmethyl carbamates, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 2-methylpropyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-hydroxy-N-(2-methylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13(2)11-20(22)19(21)23-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUUNKVVLDCTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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